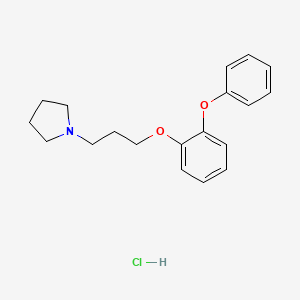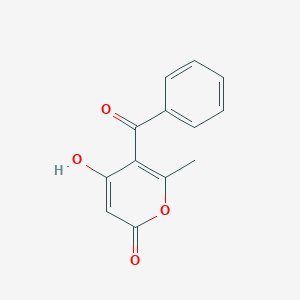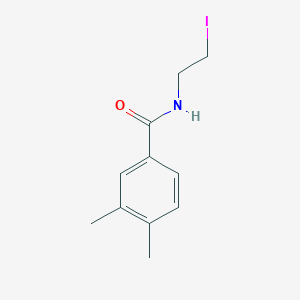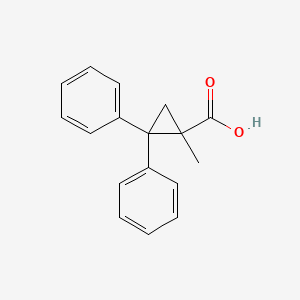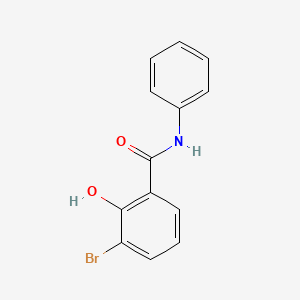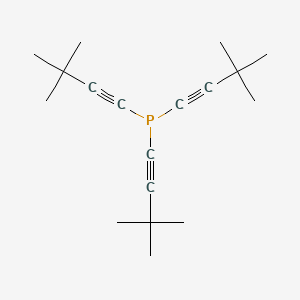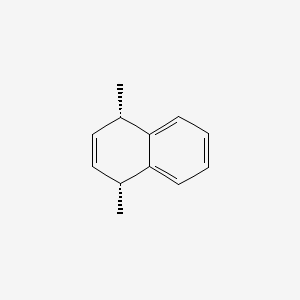
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two methyl groups attached to the first and fourth carbon atoms of the naphthalene ring system. The specific stereochemistry of the compound is denoted by the (1R,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene typically involves a multistep process. One common method includes the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a cyclohexene ring. The reaction conditions often involve heating the reactants to improve yield .
Diels-Alder Reaction: The reaction between a conjugated diene and a dienophile forms the cyclohexene ring.
Reduction: The cyclohexene derivative is then reduced to form the dihydronaphthalene structure. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4S)-4-Thujanol: A terpene alcohol with similar stereochemistry.
(1R,4S)-3-Naphthoylcamphor: A naphthalene derivative with a camphor moiety.
Uniqueness
(1R,4S)-1,4-Dimethyl-1,4-dihydronaphthalene is unique due to its specific stereochemistry and the presence of two methyl groups on the naphthalene ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
21947-40-0 |
|---|---|
Fórmula molecular |
C12H14 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1R,4S)-1,4-dimethyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-10H,1-2H3/t9-,10+ |
Clave InChI |
QKWGSFYYUYNYOC-AOOOYVTPSA-N |
SMILES isomérico |
C[C@@H]1C=C[C@@H](C2=CC=CC=C12)C |
SMILES canónico |
CC1C=CC(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




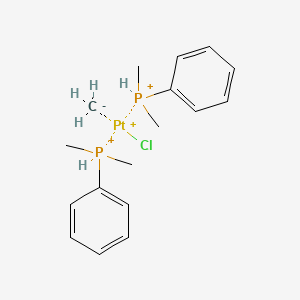
![11a,13a-Dimethyl-8-oxo-1,2,3,3a,3b,4,5,5a,6,8,11,11a,11b,12,13,13a-hexadecahydrocyclopenta[5,6]naphtho[1,2-g]chromen-1-yl acetate](/img/structure/B14700439.png)
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
